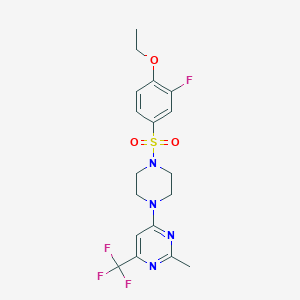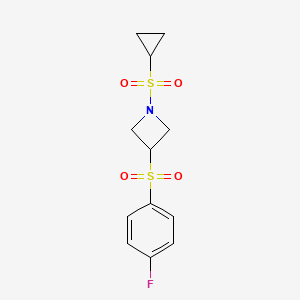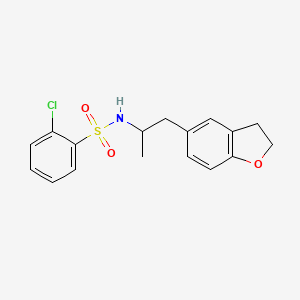
4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules such as 4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine involves multiple steps and precise control over reaction conditions. In the case of related compounds, such as the one described in the first paper, a four-step synthetic approach was employed to synthesize a molecule intended to image dopamine D4 receptors. The key step involved the introduction of a trimethylstannyl leaving group via palladium catalysis, which was later used for electrophilic fluorination with [18F]F2 to introduce the radioactive fluorine atom . This method demonstrates the complexity and precision required in the synthesis of fluorinated compounds, which is likely similar to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrimidine ring, which is a common scaffold in medicinal chemistry due to its versatility and the ability to introduce various substituents that can modulate the biological activity of the molecule. The trifluoromethyl group is a common bioisostere used to increase the metabolic stability of pharmaceuticals. The presence of a piperazine ring linked to a sulfonyl group suggests that the molecule could interact with protein targets through multiple binding modes, potentially increasing its selectivity and potency .
Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by the functional groups present. The sulfonyl group attached to the piperazine ring could be involved in sulfonylation reactions, while the pyrimidine ring could undergo various nucleophilic substitutions depending on the position of the substituents. The presence of a trifluoromethyl group could affect the electron distribution within the molecule, potentially impacting its reactivity in electrophilic or nucleophilic reactions. The ethoxy group could be subject to dealkylation under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms would likely increase the compound's lipophilicity, which could enhance its ability to penetrate biological membranes, such as the blood-brain barrier. This is supported by the second paper, which describes a related compound with high brain penetration . The molecule's stability, solubility, and melting point would be determined by the interplay between its functional groups and the overall molecular architecture. The specific arrangement of substituents in the pyrimidine ring, as mentioned in the second paper, could lead to a favorable pharmacokinetic profile, which is crucial for the development of a drug candidate .
Scientific Research Applications
Herbicidal Applications
One significant application of related chemical compounds involves the synthesis of new intermediates for herbicidal sulfonylureas. These intermediates, which may share structural similarities with the compound , have been developed to enhance the efficacy of herbicides. For instance, compounds derived from trifluoromethylpyrimidines with an m-methylthio substituent have shown selective post-emergence herbicidal properties in cotton, which is attributed to sulfone metabolization. Such selectivity is crucial for developing herbicides that are effective yet pose minimal risk to non-target plants (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Anticancer Research
Another area of application involves anticancer research. Pyrimidine derivatives, for example, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies have identified compounds with potential anticancer properties, highlighting the chemical's relevance in developing new anticancer agents. Among the synthesized derivatives, certain compounds have demonstrated significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity
Research on related pyrimidine and piperazine derivatives has also explored their potential antimicrobial properties. Novel syntheses have led to compounds that exhibit antibacterial activity, particularly against resistant strains of bacteria. This is crucial in the ongoing fight against antibiotic resistance, as new compounds may offer alternative treatments for infections that are difficult to treat with existing antibiotics. Such studies underscore the importance of continuous chemical research in identifying new therapeutic agents with antimicrobial efficacy (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Neurological Imaging
Additionally, derivatives of the compound have been utilized in the synthesis of radiolabeled antagonists for the study of serotonin receptors with PET imaging. These developments are crucial for advancing our understanding of the serotonergic system in the brain and for diagnosing and treating neurological disorders. The use of such compounds in PET imaging offers valuable insights into the brain's function and the pathophysiology of neurological diseases (Plenevaux, Lemaire, Aerts, et al., 2000).
properties
IUPAC Name |
4-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N4O3S/c1-3-29-15-5-4-13(10-14(15)19)30(27,28)26-8-6-25(7-9-26)17-11-16(18(20,21)22)23-12(2)24-17/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKVOMXFPFJRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)

![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)

![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)
